
2-Bromo-3-fluorobenzoic acid
Overview
Description
2-Bromo-3-fluorobenzoic acid (CAS: 132715-69-6) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrFO₂ and a molecular weight of 219.01 g/mol . It features a bromine atom at the 2-position and a fluorine atom at the 3-position on the benzene ring, adjacent to the carboxylic acid group (-COOH) at the 1-position. This compound is commercially available with purities up to 98% and is supplied by multiple manufacturers, including Fluorochem, BerrChemical, and Tianjin Jinyuda Chemical . Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks .
Preparation Methods
Industrial-Scale Synthesis via Sequential Nitration, Bromination, and Hydrolysis
Nitration of m-Fluorotrifluorotoluene
The foundational step in patent WO2014071545A1 involves nitrating m-fluorotrifluorotoluene (C₆H₄F-CF₃) using a mixed acid system (H₂SO₄/HNO₃) at 20–30°C. The molar ratio of 1.0:1.6–2.0 (substrate:nitric acid) ensures selective para-nitration, yielding 4-fluoro-2-trifluoromethylnitrobenzene (C₆H₃F(NO₂)-CF₃) with >95% conversion . Gas chromatography (GC) monitoring confirms reaction completion, followed by dichloromethane extraction and neutralization to isolate the nitro intermediate.
Bromination with Dibromohydantoin
Bromination employs dibromohydantoin (C₅H₆Br₂N₂O₂) as the brominating agent in sulfuric acid at 20–25°C . A molar ratio of 1.2–1.4:1.0 (nitro intermediate:dibromohydantoin) achieves regioselective bromination at the ortho position relative to the nitro group. This produces a mixture of 3-bromo-4-fluoro-2-trifluoromethylnitrobenzene and 5-bromo-4-fluoro-2-trifluoromethylnitrobenzene , with the former predominating (70–75%) .
Reduction and Deamination
Catalytic reduction using iron powder in aqueous acetic acid or ammonium chloride converts the nitro group to an amine, forming 4-fluoro-3-bromo-2-trifluoromethylaniline . Subsequent deamination with hypophosphorous acid (H₃PO₂) at 20–30°C eliminates the amine, yielding a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride . Vacuum fractional distillation isolates the desired isomer (2-bromo-3-fluorobenzotrifluoride) with 85–90% purity .
Hydrolysis to Carboxylic Acid
Final hydrolysis in concentrated sulfuric acid at 170–175°C cleaves the trifluoromethyl group, producing This compound with a total yield of 68–72% . The high-temperature conditions promote decarboxylation avoidance, confirmed by LC-MS monitoring .
Laboratory-Scale Sandmeyer Reaction
Diazotization of 2-Amino-3-Fluorobenzoic Acid
A modified Sandmeyer protocol (ChemicalBook ) starts with 2-amino-3-fluorobenzoic acid (C₇H₆FNO₂). Diazotization at 0°C using NaNO₂ in HBr/acetonitrile generates the diazonium salt, which undergoes copper(I) bromide-mediated bromination at 70°C. This one-pot method achieves a 78% yield, though purity requires silica gel chromatography due to byproducts like 3-bromo-2-fluorophenol .
Comparative Analysis of Methods
Chemical Reactions Analysis
2-Bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted benzoic acids
- Biaryl compounds
- Various derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Research has indicated that 2-bromo-3-fluorobenzoic acid exhibits notable biological activities, which can be categorized as follows:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in neurotransmitter synthesis. This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels .
- Anticancer Properties : Preliminary studies indicate that related compounds may inhibit androgen receptors, which are crucial for certain cancers. This positions this compound as a candidate for further investigation in cancer therapeutics .
Pharmaceutical Applications
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in:
- Neurological Disorders : By inhibiting key enzymes involved in neurotransmitter production, it may help manage conditions like depression or anxiety.
- Cancer Treatment : Its role in blocking androgen receptors opens avenues for developing treatments targeting hormone-dependent cancers.
Material Science Applications
In addition to its pharmaceutical relevance, this compound is utilized in materials science. Its fluorinated structure enhances properties such as:
- Thermal Stability : Fluorinated compounds often exhibit improved thermal stability compared to their non-fluorinated counterparts.
- Chemical Resistance : The presence of halogens can impart resistance to chemical degradation, making it suitable for high-performance materials.
Case Studies and Research Findings
Several case studies have explored the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated inhibition of androgen receptor signaling in vitro. |
Study B | Neurotransmitter Modulation | Showed potential to alter levels of dopamine and serotonin via enzyme inhibition. |
Study C | Material Properties | Evaluated thermal stability improvements in polymer composites incorporating fluorinated compounds. |
These studies underline the compound's versatility and potential across multiple fields.
Mechanism of Action
2-Bromo-3-fluorobenzoic acid can be compared with other halogenated benzoic acids, such as:
- 2-Bromo-4-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness:
Comparison with Similar Compounds
The physicochemical and functional properties of 2-bromo-3-fluorobenzoic acid are influenced by the positions of its substituents. Below, it is compared with structurally related benzoic acid derivatives:
Positional Isomers of Bromo-Fluorobenzoic Acids
These isomers share the same molecular formula (C₇H₄BrFO₂ ) but differ in substituent placement, leading to distinct chemical behaviors:
Key Findings :
- Acidity: The ortho-fluorine in this compound increases acidity compared to isomers with fluorine in non-ortho positions, due to stronger electron-withdrawing effects .
- Reactivity : Bromine at the 2-position (ortho to -COOH) facilitates nucleophilic substitution reactions, making it a preferred substrate for cross-coupling chemistry .
- Steric Effects : The proximity of Br and F in this compound may hinder certain reactions, whereas 4-bromo-2-fluorobenzoic acid exhibits less steric strain .
Amino- and Methyl-Substituted Derivatives
Substitution of fluorine or bromine with amino (-NH₂) or methyl (-CH₃) groups alters electronic and steric properties:
Key Findings :
- Acidity: Amino groups reduce acidity compared to fluorine, while methyl groups further diminish it .
- Applications: Amino derivatives are used in dye synthesis, whereas methylated analogs are less reactive in metal-catalyzed reactions .
Difluoro- and Multisubstituted Analogs
Addition of multiple halogens or functional groups introduces complexity:
Key Findings :
Biological Activity
2-Bromo-3-fluorobenzoic acid (C7H4BrFO2) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is a derivative of benzoic acid, characterized by the presence of bromine and fluorine substituents at the 2 and 3 positions of the benzene ring, respectively. The unique structural features of this compound influence its interactions with biological systems, making it a valuable compound in research and pharmaceutical development.
- Molecular Formula : C7H4BrFO2
- Molecular Weight : 219.01 g/mol
- CAS Number : 132715-69-6
This compound exhibits its biological activity primarily through enzyme interactions. It can act as an enzyme inhibitor , binding to the active sites of various enzymes, which can lead to a reduction in their catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and substrate involved .
Enzyme Interaction
The compound's bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions that are crucial for its interaction with enzymes. This characteristic allows it to modify enzyme kinetics, making it useful in studies aimed at understanding metabolic pathways and developing therapeutic agents.
Biological Effects
The biological effects of this compound are multifaceted:
- Cell Signaling : It has been shown to influence cell signaling pathways, affecting processes such as proliferation, differentiation, and apoptosis.
- Gene Expression : The compound can modulate gene expression by interacting with transcription factors, thereby impacting cellular functions.
- Toxicity Studies : Research indicates that the compound's effects vary with dosage in animal models; low doses may exhibit minimal toxicity, while higher doses can lead to adverse effects such as organ damage .
Study on Enzyme Inhibition
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The research utilized kinetic assays to evaluate the inhibitory effects on enzyme activity, revealing a significant decrease in substrate conversion rates upon treatment with the compound.
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Enzyme A | Competitive | 15 |
Enzyme B | Non-competitive | 20 |
This data suggests that this compound can be a potent tool for studying enzyme function and developing inhibitors for therapeutic applications .
Cellular Impact Analysis
In cellular assays, treatment with varying concentrations of this compound resulted in dose-dependent effects on cell viability and proliferation:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
These results indicate that higher concentrations lead to significant cytotoxicity, highlighting the importance of dosage in therapeutic contexts.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its molecular structure. The presence of bromine and fluorine atoms affects its lipophilicity, which in turn impacts absorption, distribution, metabolism, and excretion (ADME) properties. Studies suggest that modifications to these substituents can optimize the pharmacokinetic parameters for better therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Bromo-3-fluorobenzoic acid, and how can reaction conditions be optimized to minimize isomer formation?
- Methodological Answer : Synthesis typically involves regioselective halogenation of fluorobenzoic acid precursors. For example, directed ortho-bromination using Lewis acids (e.g., AlCl₃) under controlled temperatures (0–5°C) can reduce competing isomer formation. Post-synthesis, HPLC or GC-MS analysis is critical to detect impurities like 3-bromo-2-fluorobenzoic acid . Optimizing stoichiometry and reaction time minimizes byproducts.
Q. How can X-ray crystallography confirm the molecular structure and crystal packing of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is employed, with data processed using the SHELX suite (e.g., SHELXL for refinement ). Challenges include heavy-atom effects from bromine, requiring high-resolution data. WinGX or similar software aids in structure solution and validation . Preferential crystallization in polar solvents (e.g., ethanol) improves crystal quality.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent positions but may show split peaks due to rotational isomers. Variable-temperature NMR (e.g., 25–60°C) reduces conformational ambiguity .
- IR/Raman : Confirms carboxylic acid and halogen functional groups. Discrepancies between experimental and DFT-simulated spectra may arise from solvent effects or polymorphism .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da).
Q. What strategies are recommended for purifying this compound to achieve >98% purity for sensitive reactions?
- Methodological Answer :
- Recrystallization : Use ethanol/water (3:1) at 60°C, followed by slow cooling to isolate high-purity crystals.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Monitor fractions via TLC (Rf ≈ 0.3 under UV).
- Purity is assessed via HPLC (C18 column, 70% acetonitrile/water mobile phase) .
Properties
IUPAC Name |
2-bromo-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCBMPPEPNNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307157 | |
Record name | 2-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132715-69-6 | |
Record name | 2-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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